molecular formula C19H32O4 B1276690 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one CAS No. 24607-10-1

1-Acetoxy-2-hydroxy-16-heptadecyn-4-one

Cat. No. B1276690
CAS RN: 24607-10-1
M. Wt: 324.5 g/mol
InChI Key: HZHSVQVECJXVRP-UHFFFAOYSA-N
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Description

1-Acetoxy-2-hydroxy-16-heptadecyn-4-one is a long-chain fatty alcohol . It is also known by its IUPAC name, (2-hydroxy-4-oxoheptadec-16-enyl) acetate .


Molecular Structure Analysis

The molecular formula of 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one is C19H32O4 . Its average mass is 326.477 and its monoisotopic mass is 326.24571 . The InChI string and SMILES representation provide more details about its molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one are as follows :

Scientific Research Applications

Inhibition of Prostaglandin Omega-Hydroxylation

1-Acetoxy-2-hydroxy-16-heptadecyn-4-one shows potential in selectively inactivating enzymes like cytochrome P450 4A4, which is involved in the omega-hydroxylation of prostaglandins. This has implications for exploring the physiological role of such enzymes and developing specific inhibitors for them (Burger et al., 1993).

Role in Synthetic Chemistry

This compound is utilized in the synthesis of various chemicals, including psilocybin and its derivatives, which are of interest in pharmacological studies. The synthesis involves reactions that generate compounds like 4-acetoxy-N,N-dimethyltryptamine (Nichols & Frescas, 1999).

Use in Enzymatic Kinetic Resolution

It is involved in the enzymatic kinetic resolution of compounds, a process crucial in producing optically active isomers of chemicals. This is significant in the pharmaceutical industry for the production of enantiomerically pure substances (Cipiciani et al., 1997).

Application in Organic Synthesis

This chemical serves as a building block for various natural products in organic synthesis. It's involved in processes like palladium(II)-catalyzed oxidation and lipase-catalyzed hydrolysis, which are essential steps in synthesizing certain organic compounds (Meister et al., 2012).

Potential in Agricultural Chemistry

In agricultural chemistry, derivatives of 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one are used in the development of new pesticides. This involves the synthesis of complex compounds like 2-Acetoxy-3-dodecyl-1, 4-naphthoquinone from simpler starting materials (Suganuma, 2001).

Photocatalysis Research

The compound is used in studies involving photocatalysis. It's involved in the intramolecular photocycloadditions, which are key reactions in the field of photochemistry and can lead to the production of various unique chemical structures (Seto et al., 1984).

In Biological and Pharmacological Studies

This compound is of interest in biological studies, particularly in understanding the metabolism and pharmacological effects of synthetic tryptamines, which have psychoactive properties. Its derivatives are studied for their interaction with human serotonin receptors (Glatfelter et al., 2022).

properties

IUPAC Name

(2-hydroxy-4-oxoheptadec-16-ynyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h1,19,22H,4-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHSVQVECJXVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC(=O)CCCCCCCCCCCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263196
Record name 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Acetoxy-2-hydroxy-16-heptadecyn-4-one

CAS RN

24607-10-1
Record name 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24607-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avocadynone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Acetyloxy)-2-hydroxy-16-heptadecyn-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVOCADYNONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74D1OHC38H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

47 °C
Record name 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Wang, X Liu, X Liu, H Sun, Z Guo, G Zheng, Y Zhang… - Bmc Cancer, 2019 - Springer
… The metabolite panel comprising 1-hydroxy-2-oxopropyl tetrahydropterin, 1-acetoxy-2-hydroxy-16-heptadecyn-4-one, 1,2-dehydrosalsolinol and L-tyrosine could significantly …
Number of citations: 21 link.springer.com
X Zhang, J Li, B Xie, B Wu, S Lei, Y Yao… - Frontiers in …, 2018 - frontiersin.org
Cervicitis is an exceedingly common gynecological disorder that puts women at high risk of sexually transmitted infections and induces a series of reproductive system diseases. This …
Number of citations: 45 www.frontiersin.org
P Vaghela, AK Das, K Trivedi, KGV Anand, P Shinde… - Algal Research, 2022 - Elsevier
… Avocadynone acetate 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one belongs to the class of long-chain fatty alcohols. Reported presence in avocado. Has luciferase activity. …
Number of citations: 14 www.sciencedirect.com
K Łuczykowski, N Warmuzińska, D Kollmann… - International Journal of …, 2023 - mdpi.com
The development of surgical techniques, immunosuppressive strategies and new organ preservation methods have meant that transplant centers have to face the problem of an …
Number of citations: 2 www.mdpi.com

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